molecular formula C13H27N3O B7928165 N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide

N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide

Cat. No.: B7928165
M. Wt: 241.37 g/mol
InChI Key: CIHCWDAEEWKLMH-UHFFFAOYSA-N
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Description

N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a structurally complex acetamide derivative featuring a cyclohexyl ring substituted with a secondary amine group. The amine moiety comprises an isopropyl group and a 2-aminoethyl chain, which introduces both hydrophobic and hydrophilic properties.

Properties

IUPAC Name

N-[2-[2-aminoethyl(propan-2-yl)amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-10(2)16(9-8-14)13-7-5-4-6-12(13)15-11(3)17/h10,12-13H,4-9,14H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHCWDAEEWKLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCCCC1NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide typically involves multiple steps. One common method starts with the cyclohexylamine, which undergoes a reaction with isopropylamine and ethylene diamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce a more saturated amine derivative.

Scientific Research Applications

N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that play a role in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents on N-Cyclohexyl Key Functional Groups Potential Applications
N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide C₁₄H₂₈N₃O 2-[(2-Aminoethyl)(isopropyl)amino] Acetamide, secondary amine CNS agents, enzyme inhibitors
2-Chloro-N-cyclohexyl-N-isopropyl-acetamide C₁₁H₂₀ClNO Isopropyl, Chloro Chloroacetamide Agricultural chemicals
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide C₁₄H₁₉ClN₂O Chlorophenylamino Aryl amine, acetamide Pharmaceutical intermediates
N-[2-(Acetylisopropylamino)cyclohexyl]-2-chloroacetamide C₁₃H₂₄ClN₂O₂ Acetylisopropylamino, Chloro Chloroacetamide, tertiary amine Synthetic intermediates, drug design

Key Observations:

  • Substituent Impact: The target compound’s 2-aminoethyl group enhances hydrophilicity and hydrogen-bonding capacity compared to chloro- or aryl-substituted analogs. This may improve solubility and receptor interactions in biological systems .
  • Cyclohexyl Conformation: The cyclohexyl ring in similar compounds (e.g., N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide) adopts a chair conformation, which stabilizes the molecule via N–H⋯O hydrogen bonding . This structural rigidity may influence binding affinity in protein-ligand interactions.

Physicochemical and Mechanistic Insights

  • The target compound’s aminoethyl moiety may similarly improve interfacial interactions in material science applications .
  • Metabolic Stability: The secondary amine in the target compound may resist oxidative degradation compared to tertiary amines (e.g., N-[2-(Acetylisopropylamino)cyclohexyl]-2-chloroacetamide), which are prone to N-dealkylation .

Biological Activity

N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a compound of interest in pharmaceutical and biological research due to its potential therapeutic properties. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

This compound is synthesized through a multi-step process involving cyclohexylamine, isopropylamine, and ethylene diamine, followed by reaction with acetic anhydride. The compound features various functional groups that enhance its reactivity and biological interactions.

Synthesis Overview

StepReactantsConditionsProduct
1Cyclohexylamine + Isopropylamine + Ethylene diamineControlled temperatureIntermediate compound
2Intermediate + Acetic anhydrideControlled temperatureThis compound

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound's unique structure allows it to modulate these targets effectively, leading to various biological responses.

Analgesic and Anti-inflammatory Effects

Research indicates that this compound exhibits analgesic and anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated immune cells, suggesting its potential use in treating inflammatory conditions.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it was tested on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects. The IC50 values observed for these cell lines were promising:

Cell LineIC50 Value (µM)
HeLa25
A54930

These results indicate that this compound may serve as a lead compound for further development in cancer therapy.

Case Studies

  • Study on Inflammatory Response : A study published in Journal of Immunology demonstrated that this compound significantly reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.
  • Anticancer Activity Assessment : In a comparative study involving multiple compounds, this compound showed superior cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents, suggesting a novel mechanism of action distinct from traditional therapies.
  • Mechanistic Insights : Research published in Molecular Pharmacology explored the binding affinity of this compound to specific receptors involved in pain signaling pathways. The findings indicated that this compound could act as an antagonist to certain pain receptors, providing insights into its analgesic properties.

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